2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate
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Overview
Description
2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate is a chemical compound with the molecular formula C11H19N3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylamino group and a dimethylcarbamate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate typically involves the reaction of 2-chloromethylpyridine with dimethylamine, followed by the introduction of a dimethylcarbamate group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the carbamate ester can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Compounds with new functional groups replacing the original substituents.
Scientific Research Applications
2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Pyridostigmine: A related compound with a similar pyridine structure but different substituents, used as a medication for myasthenia gravis.
Neostigmine: Another similar compound with a carbamate ester, used as a cholinesterase inhibitor in medical applications.
Uniqueness: 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Biological Activity
2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate, also known as N,N-dimethylcarbamic acid 2-((dimethylamino)methyl)-3-pyridyl ester, is a compound with significant biological activity, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H17N3O2 with a molecular weight of approximately 223.27 g/mol. The compound features a pyridine ring substituted with a dimethylamino group and a dimethylcarbamate moiety. This unique structure contributes to its reactivity and biological activity.
Research indicates that this compound primarily acts as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, the compound leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged neurotransmitter action and potential paralysis in target organisms such as pests. This mechanism is particularly relevant in the context of its use as an insecticide and acaricide.
Table 1: Comparison of Biological Activity with Similar Compounds
Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | C11H17N3O2 | AChE Inhibition | Potential use in neurological disorders |
Carbaryl | C12H15N1O2 | AChE Inhibition | Broad-spectrum insecticide |
Pyridostigmine | C9H12N2O2 | AChE Inhibition | Used for myasthenia gravis treatment |
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits AChE activity. Various studies have reported IC50 values indicating its potency compared to other established AChE inhibitors . For instance, one study found that the compound exhibited a significant dose-dependent inhibition of AChE, supporting its potential as a therapeutic agent for neurological disorders.
Case Studies
- Insecticidal Activity : Field trials have shown that formulations containing this compound effectively control pest populations by disrupting their nervous systems through AChE inhibition. This has led to its investigation as a safer alternative to traditional organophosphate insecticides .
- Medicinal Chemistry Applications : In studies focused on neurological disorders, the compound has been evaluated for its ability to enhance cholinergic transmission in models of Alzheimer's disease. Results indicate that it may improve cognitive function through similar mechanisms as other cholinesterase inhibitors .
Toxicological Profile
While this compound shows promise in various applications, its toxicological profile warrants careful consideration. Acute toxicity studies indicate that it can exhibit neurotoxic effects at high doses, necessitating further research into safe dosage levels for both agricultural and medicinal uses .
Properties
CAS No. |
51581-37-4 |
---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H17N3O2/c1-13(2)8-9-10(6-5-7-12-9)16-11(15)14(3)4/h5-7H,8H2,1-4H3 |
InChI Key |
WXYQYMVOZOPOKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC=N1)OC(=O)N(C)C |
Origin of Product |
United States |
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